molecular formula C10H6N2O B15222718 6-Hydroxyisoquinoline-1-carbonitrile

6-Hydroxyisoquinoline-1-carbonitrile

Cat. No.: B15222718
M. Wt: 170.17 g/mol
InChI Key: RVVHDIZMAIGVJT-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinoline-1-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₂O It is characterized by the presence of a hydroxyl group at the 6th position and a nitrile group at the 1st position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene in a multi-component reaction (MCR) sequence . This reaction proceeds via a Knoevenagel condensation followed by cyclization to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

6-Hydroxyisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquinoline-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8th position.

    1,2,3,4-Tetrahydroisoquinoline: Lacks the nitrile group and has a saturated ring.

Uniqueness: 6-Hydroxyisoquinoline-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H

InChI Key

RVVHDIZMAIGVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C=C1O

Origin of Product

United States

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